![molecular formula C38H42O9 B2736505 [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate CAS No. 218916-51-9](/img/no-structure.png)

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

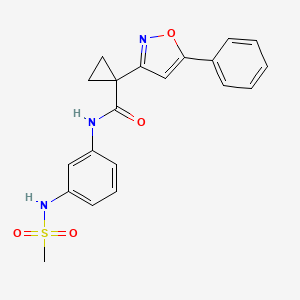

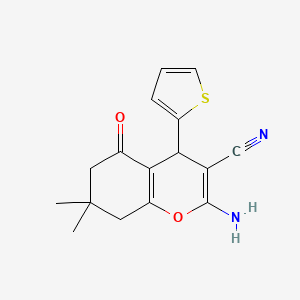

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate is a useful research compound. Its molecular formula is C38H42O9 and its molecular weight is 642.745. The purity is usually 95%.

BenchChem offers high-quality [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Supramolecular Networks and Polymer Synthesis

The compound , due to its complex structure and reactivity, plays a crucial role in the creation of supramolecular networks within polymers. Beginn, Zipp, and Möller (2000) describe the self-organization of similar liquid crystalline compounds in methacrylate mixtures, leading to the formation of supramolecular interpenetrating networks. These networks consist of isotropic polymethacrylate resin percolated by supramolecular aggregates, indicating potential applications in advanced materials with unique mechanical and thermal properties Beginn, Zipp, & Möller, 2000.

Biobased Materials

In the realm of biobased materials, Lligadas et al. (2007) synthesized novel biobased aromatic triols utilizing a similar compound, showcasing its application in creating sustainable polyurethane networks. These materials exhibit partial crystallinity and phase separation, suggesting their use in environmentally friendly plastic alternatives Lligadas, Ronda, Galià, & Cádiz, 2007.

Stereoselective Synthesis

The compound also finds applications in stereoselective synthesis, as demonstrated by Gerber and Vogel (2001), who achieved the stereoselective synthesis of complex organic molecules. This research underscores the compound's role in the precise construction of molecules with specific spatial arrangements, vital for drug development and synthetic chemistry Gerber & Vogel, 2001.

Molecular Receptors and Anion Sequestration

Bradbury, Lincoln, and Wainwright (2008) explored the use of structurally complex ligands, similar to the compound , for aromatic anion sequestration. Their work highlights the potential of such compounds in developing molecular receptors for environmental or therapeutic purposes, capable of selectively binding harmful or biologically relevant anions Bradbury, Lincoln, & Wainwright, 2008.

特性

CAS番号 |

218916-51-9 |

|---|---|

分子式 |

C38H42O9 |

分子量 |

642.745 |

IUPAC名 |

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate |

InChI |

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33?,38+/m1/s1 |

InChIキー |

AFRGWGGHJYMSDU-SIUHWQEISA-N |

SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[(1E)-2-(4-chlorophenyl)-1-azavinyl]amino}-7-butyl-3-methyl-1,3,7-trihydrop urine-2,6-dione](/img/structure/B2736422.png)

![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2736423.png)

![N-(1-cyanocyclobutyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2736428.png)

![N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2736430.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736434.png)